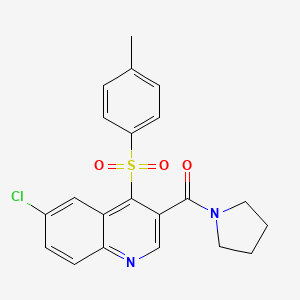![molecular formula C12H12N2O2S B2509761 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 60867-76-7](/img/structure/B2509761.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetamide
The compound N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The methoxyphenyl group attached to the thiazole ring suggests potential for various biological activities, as evidenced by research on similar compounds. For instance, derivatives of thiazole have been studied for their selectivity as β3-adrenergic receptor agonists, which could be beneficial in treating conditions like obesity and type 2 diabetes . Additionally, thiazole derivatives have been explored for their anticancer properties, showing cytotoxicity against various cancer cell lines [2, 4].
Synthesis Analysis
The synthesis of thiazole derivatives often involves the incorporation of various functional groups to enhance biological activity. For example, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties has been reported, which showed significant biological activity . Similarly, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole-thiol compounds has been described, with characterization by spectroscopic methods . These methods could potentially be adapted for the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of a methoxyphenyl group could influence the binding affinity to biological targets. Structural analysis, such as X-ray diffraction, has been used to determine the crystal structure of related compounds, providing insights into the intermolecular interactions and molecular geometry .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological activity. For instance, the cyclization of carboxylic acid groups with thiosemicarbazide has been used to synthesize 1,3,4-thiadiazole derivatives . These chemical reactions are essential for the development of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical application as drugs. The synthesis and characterization of such compounds typically involve the determination of these properties using techniques like LCMS, IR, and NMR spectroscopy [2, 5]. These properties are influenced by the molecular structure and substituents on the thiazole ring.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Potential
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential in antioxidant and anti-inflammatory applications. Compounds related to this chemical structure have exhibited significant antioxidant activity in various assays, including DPPH radical scavenging and lipid peroxide inhibition. Additionally, some of these compounds have shown excellent anti-inflammatory activity, highlighting their potential in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activities
This compound has also been involved in studies focusing on antimicrobial activities. Derivatives of this compound have shown significant anti-bacterial and anti-fungal activities, suggesting their potential use in combating various microbial infections (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Research has also been conducted on the anticancer and antiviral properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide derivatives. These studies have revealed that certain derivatives exhibit selective inhibition of cancer cell lines and demonstrate significant activity against specific virus strains, indicating their potential as therapeutic agents in oncology and virology (Havrylyuk et al., 2013).
COX-2 Inhibitory Activity
Compounds containing the 4-methoxyphenyl group within the structure of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide have shown strong inhibitory activity on the COX-2 enzyme. This suggests their potential application in the treatment of conditions where COX-2 inhibition is beneficial (Ertas et al., 2022).
Beta-Adrenergic Receptor Agonism
Derivatives of this compound have been evaluated for their agonistic activity against human beta-adrenergic receptors. This implies their potential use in treating conditions like obesity and type 2 diabetes (Maruyama et al., 2012).
Adenosine A3 Receptor Antagonism
Research into the structure-activity relationships of thiazole and thiadiazole derivatives related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has demonstrated their potential as selective antagonists for human adenosine A3 receptors. This suggests possible applications in treating conditions related to adenosine A3 receptor activity (Jung et al., 2004).
Optoelectronic Applications
Beyond biomedical applications, thiazole-based compounds, including derivatives of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, have been explored for their optoelectronic properties. This research indicates potential uses in fields like material science and engineering (Camurlu & Guven, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(15)13-12-14-11(7-17-12)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFPANDNJFYZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate](/img/structure/B2509679.png)
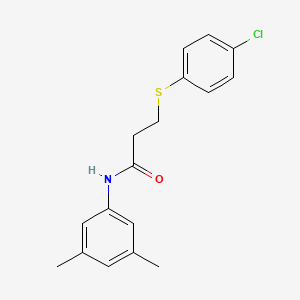
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2509681.png)
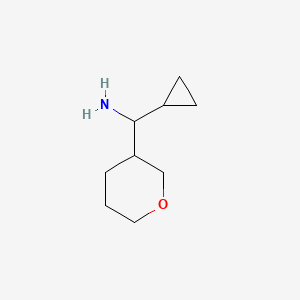
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)
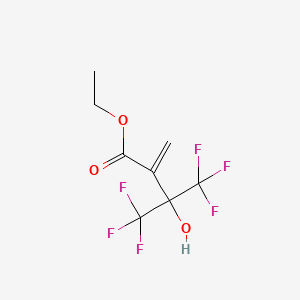
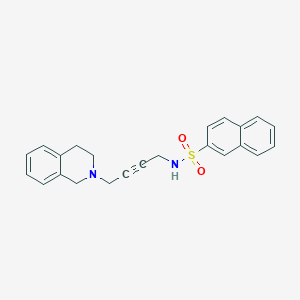
![3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2509688.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)
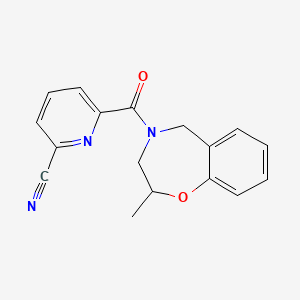
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)
![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)
